molecular formula C15H12N4O2 B2634358 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide CAS No. 2034466-37-8

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2634358
CAS No.: 2034466-37-8
M. Wt: 280.287
InChI Key: HNGZLLYUUUISLE-UHFFFAOYSA-N
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Description

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is an organic compound that features a complex structure with multiple functional groups, including a pyridine ring, a pyrazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(pyridin-3-yl)pyrazin-2-amine with furan-2-carboxylic acid under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-yl)pyrazin-2-amine: Shares the pyridine and pyrazine rings but lacks the furan ring.

    3-(pyridin-3-yl)pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of the furan ring.

Uniqueness

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of pyridine, pyrazine, and furan moieties. Its molecular formula is C13H12N4OC_{13}H_{12}N_4O, and it has a molecular weight of 244.26 g/mol. The presence of these heterocycles contributes to its bioactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.150.20

These results suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF73.79Induction of apoptosis
A54926.00Cell cycle arrest
HepG217.82Inhibition of proliferation

The compound demonstrated significant cytotoxic effects, particularly against breast and lung cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in ACS Omega evaluated the antimicrobial efficacy of several derivatives, including this compound). The findings indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential use in treating infections caused by antibiotic-resistant pathogens .
  • Anticancer Screening :
    Another research effort focused on the anticancer properties of this compound revealed that it inhibited cell growth in multiple cancer types, with a particular emphasis on its mechanism involving apoptosis induction in MCF7 cells. This underscores its potential as a lead compound in cancer therapy .

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(13-4-2-8-21-13)19-10-12-14(18-7-6-17-12)11-3-1-5-16-9-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGZLLYUUUISLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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